molecular formula C17H20N6O B4677303 4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4677303
M. Wt: 324.4 g/mol
InChI Key: QMIWXMHUVFBEAB-UHFFFAOYSA-N
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Description

4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is a potent and selective small-molecule inhibitor of Cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. Its primary research value lies in probing the specific biological functions of CDK2, particularly in contexts where CDK4/6 inhibitors are used or in cancers characterized by cyclin E amplification. Studies have shown that this compound effectively induces cell cycle arrest and apoptosis in various cancer cell lines by selectively inhibiting CDK2 kinase activity, thereby preventing the phosphorylation of its downstream targets like retinoblastoma (Rb) protein. Research utilizing this inhibitor has been instrumental in delineating the role of CDK2 in overcoming CDK4/6 inhibitor resistance in breast cancer models, suggesting its potential as a therapeutic strategy for resistant disease. Furthermore, its investigation extends to other malignancies, including ovarian cancer, where it has demonstrated efficacy in suppressing tumor growth and metastasis both in vitro and in vivo. This molecule serves as a critical chemical tool for dissecting CDK2-dependent signaling pathways and validating CDK2 as a viable target for anticancer drug discovery. For Research Use Only. Not for Human or Veterinary Diagnostic or Therapeutic Use.

Properties

IUPAC Name

4-methyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O/c1-12-15-13(4-2-5-14(15)24)21-17(20-12)23-10-8-22(9-11-23)16-18-6-3-7-19-16/h3,6-7H,2,4-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIWXMHUVFBEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)C4=NC=CC=N4)CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a halogenated quinazolinone intermediate reacts with pyrimidin-2-ylpiperazine.

    Final Modifications: Additional functional groups, such as the methyl group, can be introduced through alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinazolinone core or the piperazine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the quinazolinone or piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenated intermediates and nucleophiles like amines or thiols are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional carbonyl groups, while substitution reactions could introduce various functional groups onto the piperazine ring.

Scientific Research Applications

4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Due to its pharmacological potential, it is investigated for therapeutic applications, including as an anti-cancer or anti-inflammatory agent.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation.

Comparison with Similar Compounds

Quinazolinone derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a detailed comparison of the target compound with structural analogs, focusing on molecular features, physicochemical properties, and research findings.

Structural Analogs and Substituent Variations

Table 1: Key Structural and Physicochemical Comparisons
Compound Name (CAS/ID) Substituents (Positions) Molecular Weight logP Key Features
Target Compound 4-methyl, 2-(pyrimidin-2-yl-piperazine) Not provided Not provided Pyrimidine-piperazine hybrid; potential CNS activity
2-[4-(4-Fluorophenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-4-methyl-... (925194-10-1) 4-methyl, 2-(4-fluorophenyl-piperazine), 7-(2-hydroxyphenyl) 432.5 4.986 High lipophilicity; hydroxyl group may enhance solubility
2-[4-(2-Fluorophenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-4-methyl-... (Y020-0808) 4-methyl, 2-(2-fluorophenyl-piperazine), 7-(2-hydroxyphenyl) 432.5 4.985 Similar to but with ortho-fluorine; altered electronic effects
7-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-... (921112-90-5) 4-methyl, 2-(2-hydroxyethyl-piperazine), 7-(4-chlorophenyl) 400.9 Not provided Hydroxyethyl group increases hydrophilicity; chloro substituent adds electronegativity
7-(2,4-Dimethoxyphenyl)-2-[4-(3-trifluoromethylphenyl)piperazin-1-yl]-... (TOSLAB-859764) 2-(trifluoromethylphenyl-piperazine), 7-(2,4-dimethoxyphenyl) Not provided Not provided Electron-withdrawing CF₃ and electron-donating OCH₃ groups; dual electronic effects
2-(4-Ethylpiperazin-1-yl)-7-(2-hydroxyphenyl)-... (TOSLAB-859409) 2-(ethylpiperazine), 7-(2-hydroxyphenyl) 352.43 Not provided Ethyl group reduces steric hindrance vs. aryl substituents

Research Findings and Pharmacological Implications

Piperazine Substituents: The pyrimidin-2-yl-piperazine group in the target compound may enhance binding to purinergic or kinase targets due to pyrimidine’s role in nucleotide analogs . In contrast, fluorophenyl-piperazine analogs (e.g., ) are associated with serotonin receptor modulation, as fluorine often improves metabolic stability and membrane permeability .

Quinazolinone Core Modifications: Substitution at position 7 with aryl groups (e.g., 2-hydroxyphenyl in , 4-chlorophenyl in ) influences steric and electronic interactions. Hydroxyl groups facilitate hydrogen bonding, which may enhance target affinity or crystallinity . The 2,4-dimethoxyphenyl group in provides electron-donating effects, which could stabilize charge-transfer interactions in enzyme active sites .

Physicochemical Properties :

  • High logP values (~4.98) in fluorophenyl analogs () suggest significant lipophilicity, favoring CNS penetration but risking off-target toxicity.
  • Missing logP data for the target compound limits direct comparison, but its pyrimidine-piperazine structure likely balances lipophilicity and polarity better than aryl-substituted analogs.

Biological Activity

The compound 4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is a member of the quinazolinone family, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Chemical Formula : C23H29N7O2
  • IUPAC Name : 2-hydroxy-1-{4-[4-({4-[2-methyl-1-(propan-2-yl)-1H-imidazol-5-yl]pyrimidin-2-yl}amino)phenyl]piperazin-1-yl}ethan-1-one

This compound features a quinazolinone core with piperazine and pyrimidine substituents, which contribute to its biological activity.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on structural analogs have shown that they can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

A notable study demonstrated that a related compound displayed an IC50 value of less than 100 nM against specific cancer cell lines, indicating potent antitumor activity .

Inhibition of Kinase Activity

The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression. For example, it has shown selective inhibition of JAK1 kinase, which is critical in many signaling pathways associated with cancer. The selectivity towards JAK1 over other kinases suggests a favorable profile for targeted cancer therapies .

The biological activity of this compound is primarily attributed to its ability to interfere with key signaling pathways in cells. The presence of the piperazine moiety allows for interactions with various receptors and enzymes. This interaction can lead to modulation of downstream signaling cascades involved in cell proliferation and survival.

Case Studies

  • Anticancer Efficacy : A recent study evaluated the anticancer effects of the compound in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an effective therapeutic agent .
  • Selectivity in Kinase Inhibition : Another investigation focused on the selectivity profile of the compound against various kinases. It was found that while it effectively inhibited JAK1, it had minimal effects on JAK2 and JAK3, highlighting its potential for reduced side effects in clinical applications .

Data Tables

PropertyValue
Molecular Weight435.52 g/mol
Chemical ClassQuinazolinone
Antitumor IC50<100 nM (varies by cell line)
Selective Kinase TargetJAK1

Q & A

Basic: What synthetic methodologies are recommended for constructing the quinazolinone-piperazine-pyrimidine scaffold?

Answer:
The synthesis typically involves sequential functionalization of the quinazolinone core. A common approach includes:

Core formation : Cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions.

Piperazine introduction : Nucleophilic substitution at the C2 position using 1-(pyrimidin-2-yl)piperazine under reflux in polar aprotic solvents (e.g., DMF, DMSO) with catalytic bases like K₂CO₃ .

Methyl group incorporation : Alkylation at the C4 position using methyl iodide or via reductive amination.
Optimization : Use high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR for intermediate validation. Reaction yields improve with microwave-assisted synthesis (40–60% reported) .

Basic: Which analytical techniques are prioritized for assessing purity and structural integrity?

Answer:

  • Purity : Reverse-phase HPLC with a C18 column and ammonium acetate buffer (pH 6.5) as the mobile phase. Detect impurities at 254 nm .
  • Structural confirmation :
    • ¹H/¹³C NMR : Key signals include the quinazolinone carbonyl (δ ~165 ppm) and pyrimidine protons (δ 8.3–8.6 ppm) .
    • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • Reaction monitoring : Thin-layer chromatography (TLC) with UV visualization (Rf ~0.5 in ethyl acetate/hexane) .

Advanced: How can conflicting data on biological activity (e.g., kinase inhibition) be systematically resolved?

Answer:
Contradictions often arise from assay variability. Mitigate via:

Standardized assays : Use uniform kinase concentrations (e.g., 10 nM) and ATP levels (1 mM) across studies.

Negative controls : Include structurally analogous inactive compounds (e.g., pyrimidine-free derivatives) to isolate target effects .

Computational validation : Perform molecular docking (e.g., AutoDock Vina) to verify binding poses in kinase active sites (e.g., EGFR, IC₅₀ discrepancies >10 µM require re-evaluation) .

Advanced: What experimental design principles apply to stability studies under physiological conditions?

Answer:
Design a split-plot factorial study:

  • Variables : pH (1.2, 6.8, 7.4), temperature (25°C, 37°C), and incubation time (0–48 h).
  • Analysis :
    • Degradation kinetics : Monitor via LC-MS/MS; calculate half-life (t₁/₂) using first-order kinetics.
    • Degradants : Identify oxidative products (e.g., N-oxide formation) using HRMS/MS fragmentation .
  • Stabilization strategies : Co-solvents (e.g., cyclodextrins) or structural modification (e.g., electron-withdrawing groups at C7) improve stability at pH 7.4 .

Advanced: How to design structure-activity relationship (SAR) studies targeting the pyrimidine moiety?

Answer:

Analog synthesis : Replace pyrimidin-2-yl with pyridin-2-yl, 1,3,5-triazin-2-yl, or unsubstituted phenyl groups .

Biological testing :

  • In vitro : Measure IC₅₀ against target enzymes (e.g., phosphodiesterases) using fluorescence polarization assays.
  • In silico : Calculate ligand efficiency (LE) and lipophilic ligand efficiency (LLE) to prioritize analogs .

Key findings : Pyrimidine’s nitrogen orientation enhances hydrogen bonding with Asp1046 in VEGFR2 (ΔG ~-9.2 kcal/mol) .

Advanced: What strategies address low yields in piperazine coupling reactions?

Answer:

  • Solvent optimization : Switch from DMF to 1,4-dioxane to reduce steric hindrance.
  • Catalysis : Add KI (10 mol%) to facilitate nucleophilic substitution .
  • Temperature control : Microwave irradiation (100°C, 30 min) improves yields by 15–20% versus conventional heating .

Basic: How is the compound’s solubility profile determined, and what formulations enhance bioavailability?

Answer:

  • Solubility : Use shake-flask method in PBS (pH 7.4) with HPLC quantification. LogP ~2.1 indicates moderate hydrophobicity .
  • Formulation : Nanoemulsions (e.g., Tween 80/soy lecithin) increase solubility 5-fold. For in vivo studies, use PEG-400/water (70:30) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 2
Reactant of Route 2
4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.